1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one
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Overview
Description
1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a sulfanylidene group
Preparation Methods
The synthesis of 1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.
Addition of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiation reaction, where the carbonyl group of the pyrimidine ring is converted to a thiocarbonyl group using a thiation reagent such as Lawesson’s reagent.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the morpholine ring and the formation of corresponding carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), alkyl halides, and acyl chlorides. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted morpholine derivatives.
Scientific Research Applications
1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-Ethyl-6-methyl-4-(morpholin-4-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one can be compared with similar compounds such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound also contains a morpholine ring and is used as a condensing agent in peptide synthesis.
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives: These compounds have a similar morpholine ring and are studied for their antifungal activity.
The uniqueness of this compound lies in its combination of a pyrimidine ring, morpholine ring, and sulfanylidene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethyl-6-methyl-4-morpholin-4-yl-2-sulfanylidenepyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-16-9(2)11(10(3)17)12(14-13(16)19)15-5-7-18-8-6-15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPSMLIERMLQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCOCC2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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